REACTION_SMILES
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[C:14]([CH3:15])([CH3:16])([CH3:17])[OH:18].[CH3:19][S:20]([CH3:21])=[O:22].[CH3:1][c:2]1[c:3]([N+:11]([O-:12])=[O:13])[cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10]>>[CH2:1]([c:2]1[c:3]([N+:11]([O-:12])=[O:13])[cH:4][cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10])[CH2:14][OH:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1c([N+](=O)[O-])cccc1[N+](=O)[O-]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cccc([N+](=O)[O-])c1CCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |